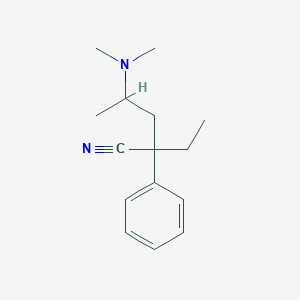
Etaminile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETAMINILE is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: ETAMINILE can be synthesized through several methods, including nucleophilic substitution reactions. One common method involves the reaction of a haloalkane with an amine, leading to the formation of this compound. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods: In industrial settings, this compound is often produced through the Hoffmann bromide reaction. This involves heating a mixture of propionamide with bromine and caustic potash, resulting in the formation of this compound . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ETAMINILE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
ETAMINILE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.
Industry: this compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of ETAMINILE involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
ETAMINILE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include ethylamine, methylamine, and propylamine.
Uniqueness: this compound’s unique structure and reactivity make it distinct from these compounds.
This compound’s versatility and potential make it a compound of significant interest in various fields of research and industry. Its unique properties and reactivity continue to be explored for new and innovative applications.
Properties
CAS No. |
15599-27-6 |
|---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(dimethylamino)-2-ethyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C15H22N2/c1-5-15(12-16,11-13(2)17(3)4)14-9-7-6-8-10-14/h6-10,13H,5,11H2,1-4H3 |
InChI Key |
CNKVQTMWLAZAPL-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















